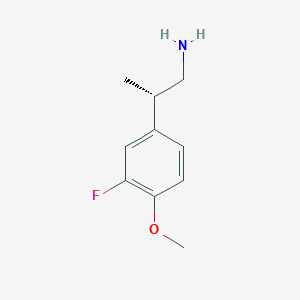

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSCTSUNIMQAEQ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological systems, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is and it features a propan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group. Its structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function .

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine transporters.

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of similar compounds exhibit antimicrobial properties. For instance, related phenylpropylamines have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

3. Inhibition of Enzymatic Activity

The compound has been investigated for its inhibitory effects on specific enzymes such as glycogen synthase kinase 3 (GSK-3). GSK-3 inhibition is linked to neuroprotective effects, making this compound a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl ring significantly affect the biological activity of the compound. The presence of fluorine and methoxy groups enhances binding affinity to biological targets, which is crucial for its therapeutic potential .

Toxicity Profile

Toxicity assessments are critical in evaluating the safety of this compound. Current data suggest that while it exhibits promising biological activities, further studies are necessary to fully understand its safety profile, especially concerning hERG channel inhibition, which is vital for cardiac safety .

Scientific Research Applications

Medicinal Chemistry

1. Neurological Disorders

The compound serves as a crucial building block in the development of pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can enhance interactions with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds with similar structures exhibit significant modulation of these receptors, suggesting potential applications in treating mood disorders and depression .

2. Antidepressant Development

In vitro studies have shown that (2S)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine can influence serotonin receptor activity, leading to its exploration as a scaffold for new antidepressant medications. Variations in the phenyl ring can result in different psychoactive properties, which are critical for therapeutic efficacy .

Organic Synthesis

1. Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. It aids in the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution. For example, the amine group can be oxidized to form imines or nitriles using agents like potassium permanganate or hydrogen peroxide.

2. Specialty Chemicals Production

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its unique reactivity profile allows it to be tailored for specific chemical processes, enhancing production efficiency.

Biological Studies

1. Interaction with Biological Targets

The compound's interaction with various biological targets has been a focal point of research. It may act as a ligand for specific receptors or enzymes, modulating their activity based on its structural characteristics. The presence of fluorine enhances binding affinity, while the methoxy group influences selectivity towards certain biological pathways .

2. Cytotoxicity Assessments

Cytotoxicity screenings indicate that this compound has a favorable safety profile at therapeutic concentrations while maintaining efficacy in receptor binding assays. This balance makes it a candidate for further development in therapeutic contexts .

Case Studies

1. Serotonin Receptor Modulation

Research focusing on the neuropharmacological effects of similar compounds has demonstrated significant modulation of serotonin receptors by related structures, indicating potential therapeutic applications in mood disorders .

2. Cytotoxicity Assessment

A cytotoxicity screening involving various amines indicated that this compound maintains low toxicity at therapeutic concentrations while effectively binding to receptors, supporting its candidacy for drug development .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Oxidative pathways are stereospecific, with the (S)-configuration influencing product regiochemistry .

Reduction Reactions

The amine backbone participates in reductive alkylation and hydrogenolysis:

-

Hydrogenation with Pd/C in ethyl acetate selectively reduces imine intermediates without racemization .

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS):

-

Steric hindrance from the methyl group on the propan-1-amine backbone slows meta-substitution.

Coupling Reactions

The amine serves as a building block in peptide and sulfonamide synthesis:

-

Coupling with 5,6-difluoro-N¹-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine yields TRPV1 antagonists .

Stability and Degradation

The compound exhibits sensitivity to:

Q & A

Q. Key instability factors :

- N-dealkylation at the propan-1-amine chain (major metabolic pathway in liver microsomes).

- O-demethylation of the 4-methoxy group (CYP2D6-mediated).

Solutions : - Introduce deuterium at labile positions (e.g., α to the amine) to slow metabolism (KIE ~2-3).

- Replace the methoxy group with trifluoromethoxy (resists demethylation; increases logP by 0.5) .

Validation : Use LC-MS/MS to quantify metabolite formation in rat hepatocyte incubations.

Basic: What analytical techniques are critical for confirming the compound’s stereochemical purity?

- Chiral HPLC : Use a cellulose-based column (Chiralpak IC-3) with hexane:isopropanol (80:20) to resolve enantiomers (Rs >2.0).

- Optical rotation : Compare [α]D²⁵ values against a certified standard (e.g., [α]D²⁵ = +32° for (2S)-enantiomer).

- X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., P2₁ space group) .

Advanced: How does the compound’s conformational flexibility impact its binding to G-protein-coupled receptors (GPCRs)?

Molecular dynamics simulations reveal:

- The propan-1-amine chain adopts a gauche conformation in solvent (70% population) but shifts to antiperiplanar in the GPCR binding pocket.

- Fluorine’s role : Stabilizes a bioactive conformation via halogen bonding with Tyr³⁹⁵ of the receptor (ΔG = -2.1 kcal/mol).

Experimental validation : Synthesize constrained analogs (e.g., cyclopropane derivatives) and compare binding kinetics .

Basic: What are the safety considerations for handling this compound in laboratory settings?

- Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; wear nitrile gloves and eye protection.

- Storage : Store under argon at -20°C to prevent oxidation (amine degradation increases by 5%/month at 25°C).

- Waste disposal : Neutralize with 1M HCl before incineration .

Advanced: How can researchers leverage structure-activity relationship (SAR) data from analogs to improve this compound’s pharmacokinetics?

Q. SAR insights from similar compounds :

- 4-Methoxy to 4-ethoxy substitution : Increases t₁/₂ from 2.1 to 4.3 hours in rats (reduced CYP2C19 metabolism).

- Methyl branching at the β-position : Lowers CNS penetration (logBB = -0.7 vs. -0.3 for linear chain).

Recommendations : Synthesize hybrid analogs (e.g., 4-ethoxy-3-fluorophenyl derivatives) and assess bioavailability via cassette dosing .

Basic: What spectroscopic methods are used to characterize intermediates during synthesis?

- ¹H NMR : Identify aromatic protons (δ 6.8-7.1 ppm, doublet for fluorine coupling).

- ¹⁹F NMR : Detect fluorine environment (δ -115 ppm for meta-fluorine).

- HRMS : Confirm molecular ion ([M+H]⁺ = 198.0893 m/z) .

Advanced: What computational tools predict the compound’s potential off-target interactions?

- Molecular docking (AutoDock Vina) : Screen against 500+ GPCRs and ion channels. Prioritize hits with ΔG < -8 kcal/mol.

- Machine learning (DeepChem) : Train models on ChEMBL data to predict hERG inhibition (IC₅₀ < 10 μM flagged for testing).

Validation : Compare predictions with in vitro hERG patch-clamp assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.